molecular formula C21H29FN4O2 B5415056 4-(4-fluorobenzyl)-3-isopropyl-1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one

Cat. No. B5415056
M. Wt: 388.5 g/mol
InChI Key: XHVAJGQSNAJXQB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1,4-diazepanone ring, which is a seven-membered ring with one nitrogen atom, one carbonyl group, and one methylene group that’s linked to an isopropyl group. Attached to this ring is a 1,2,4-oxadiazole ring, another nitrogen-containing heterocycle, which is further connected to a fluorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-diazepanone and 1,2,4-oxadiazole rings, as well as the fluorobenzyl and isopropyl groups. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been known to participate in a variety of reactions. For instance, 1,2,4-oxadiazoles can undergo reactions with various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some 1,2,4-oxadiazole derivatives have been studied for their biological activity, showing potential as antibacterial agents .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its synthesis. Additionally, the compound could be modified to enhance its properties or biological activity .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O2/c1-14(2)18-12-25(13-19-23-21(15(3)4)28-24-19)10-9-20(27)26(18)11-16-5-7-17(22)8-6-16/h5-8,14-15,18H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVAJGQSNAJXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=NOC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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